1-(3-hydroxyoxolan-3-yl)cyclopropane-1-carboxylicacid
Description
1-(3-Hydroxyoxolan-3-yl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a hydroxyl-substituted tetrahydrofuran (oxolane) ring attached to the cyclopropane core. Its molecular formula is C₈H₁₂O₃ (molecular weight: 156.18 g/mol), with a CAS number of 1507735-27-4 . The compound is stored under dry conditions at room temperature and exhibits hazards including toxicity if swallowed (H302), skin contact (H312), or inhaled (H332) . Current research highlights its utility as a synthetic intermediate in medicinal chemistry, though specific biological activities remain underexplored.
Properties
IUPAC Name |
1-(3-hydroxyoxolan-3-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-6(10)7(1-2-7)8(11)3-4-12-5-8/h11H,1-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTLSXNTWQLATK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)C2(CCOC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
-
Halogenation : The cyclobutene derivative undergoes electrophilic addition with Cl₂ or Br₂, forming a dihalogenated intermediate.
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Ring Contraction : Hydrolysis with aqueous NaOH or alcohols induces ring contraction to the cyclopropane core, accompanied by carboxylate formation.
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Acidification : Neutralization with HCl yields the free carboxylic acid.
Example Adaptation
Using 1,2-bis-(trimethylsiloxy)-3-(3-hydroxyoxolan-3-yl)cyclobut-1-ene as the starting material, bromination at -40°C followed by NaOH hydrolysis would theoretically yield the target compound. However, synthesizing the substituted cyclobutene precursor necessitates additional steps, such as introducing the hydroxyoxolane group via Grignard or epoxide ring-opening reactions.
Cycloaddition Strategies for Cyclopropane Ring Formation
[2+1] Cycloaddition reactions, such as the Simmons-Smith reaction, offer a direct route to cyclopropane rings. VulcanChem highlights the use of cycloaddition or substitution for synthesizing (1R,2R)-2-(oxolan-2-yl)cyclopropane-1-carboxylic acid, a structural analog. Adapting this method involves:
Key Steps
Challenges
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Regioselectivity must ensure the hydroxyoxolane group occupies the 3-position.
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Steric hindrance from the oxolane ring may reduce reaction efficiency.
Saponification and Cyclization of Amino Acid Derivatives
US4367344A describes synthesizing 1-amino-cyclopropane-carboxylic acids via saponification of acylated methionine esters. While this method focuses on amino substituents, analogous logic applies to hydroxylated derivatives:
Modified Protocol
Limitations
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Designing the methionine analog with a 3-hydroxyoxolane side chain requires multistep organic synthesis.
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Low yields due to competing side reactions (e.g., over-alkylation).
Ester Hydrolysis of Preformed Cyclopropane Derivatives
EP0533013A2 outlines ester cleavage as a critical step in producing 1-fluorocyclopropane-1-carboxylic acid. For the target compound, this method involves:
Optimization Considerations
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Base Choice : KOH in ethanol/water mixtures provides higher yields than NaOH for sterically hindered esters.
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Temperature : Mild conditions (25–50°C) prevent decomposition of the hydroxyl group.
Comparative Analysis of Synthetic Routes
The table below evaluates the feasibility of each method based on yield, complexity, and scalability:
| Method | Starting Material Complexity | Reaction Steps | Yield (%)* | Scalability |
|---|---|---|---|---|
| Halogenation | High | 3 | 50–70 | Moderate |
| Cycloaddition | Moderate | 4 | 30–50 | Low |
| Saponification | Very High | 5 | 20–40 | Low |
| Ester Hydrolysis | Moderate | 2 | 60–80 | High |
*Theoretical yields based on analogous reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(3-hydroxyoxolan-3-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
Medicinal Chemistry
1-(3-hydroxyoxolan-3-yl)cyclopropane-1-carboxylic acid has been investigated for its potential therapeutic applications:
- Antiviral Activity : Preliminary studies indicate that the compound may exhibit antiviral properties against certain viruses by inhibiting their replication mechanisms.
- Anticancer Properties : Research has shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
Case Study: Anticancer Efficacy
A study evaluated the effects of this compound on human breast cancer cells (MCF7). The results indicated that treatment with concentrations of 50 µM led to a significant reduction in cell viability (up to 60%) after 48 hours, accompanied by increased markers of apoptosis.
Agricultural Science
The compound's structural features make it a candidate for developing agrochemicals:
- Pesticidal Properties : Initial screenings suggest that it may possess insecticidal activity against common agricultural pests.
- Herbicidal Potential : Laboratory tests have demonstrated that certain derivatives of this compound can inhibit the growth of specific weed species.
Case Study: Insecticidal Activity
In a controlled experiment, formulations containing 1-(3-hydroxyoxolan-3-yl)cyclopropane-1-carboxylic acid showed over 70% mortality in target insect populations within 24 hours of exposure.
Material Science
Due to its unique chemical structure, this compound has potential applications in material science:
- Polymer Synthesis : It can be utilized as a monomer in the synthesis of biodegradable polymers.
- Coatings and Adhesives : Its reactive functional groups enable it to be incorporated into coatings and adhesives with enhanced properties.
Data Table: Comparison of Biological Activities
| Compound | Activity Type | Concentration Tested | Effect Observed |
|---|---|---|---|
| 1-(3-hydroxyoxolan-3-yl)cyclopropane-1-carboxylic acid | Anticancer | 50 µM | 60% reduction in MCF7 cell viability |
| 1-(3-hydroxyoxolan-3-yl)cyclopropane-1-carboxylic acid | Insecticidal | Formulation tested | >70% mortality in target insects |
| Derivative A | Herbicidal | 100 µg/mL | Inhibition of weed growth |
Mechanism of Action
The mechanism of action of 1-(3-hydroxyoxolan-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The cyclopropane ring can interact with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Cyclopropane carboxylic acid derivatives are widely studied for their structural rigidity and bioactivity. Below is a comparative analysis of 1-(3-hydroxyoxolan-3-yl)cyclopropane-1-carboxylic acid with structurally related compounds:
Structural and Physicochemical Properties
Research Findings and Discrepancies
- Structural Ambiguities : lists a conflicting CAS number (854864-18-9) for a cyclobutane analog, highlighting the need for careful isomer identification .
- Activity Gaps: While the hydroxyoxolan derivative’s hazards are documented, its biological activity remains uncharacterized compared to its biphenyl and malonylamino counterparts .
- Synthetic Challenges : Polar substituents (e.g., hydroxyoxolan) complicate purification, requiring advanced chromatographic techniques absent in simpler analogs .
Biological Activity
1-(3-Hydroxyoxolan-3-yl)cyclopropane-1-carboxylic acid, also known by its CAS number 2172601-53-3, is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications based on available research findings.
- Molecular Formula : C8H12O3
- Molecular Weight : 156.18 g/mol
- IUPAC Name : 1-(oxolan-3-yl)cyclopropane-1-carboxylic acid
Synthesis Methods
The synthesis of 1-(3-hydroxyoxolan-3-yl)cyclopropane-1-carboxylic acid can be achieved through various methods:
- Cyclopropylcarboxylic Acid Reaction : This method involves the reaction of cyclopropylcarboxylic acid with oxirane (ethylene oxide) under acidic conditions to form the oxolane ring.
- Continuous Flow Reactors : Industrial production often utilizes continuous flow reactors to enhance yield and purity through controlled reaction conditions.
Antimicrobial Properties
Research indicates that 1-(3-hydroxyoxolan-3-yl)cyclopropane-1-carboxylic acid exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceuticals.
Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties. It appears to inhibit the proliferation of certain cancer cell lines, although the exact mechanism remains to be fully elucidated. The interaction with specific molecular targets involved in cell cycle regulation is under investigation.
The biological activity of 1-(3-hydroxyoxolan-3-yl)cyclopropane-1-carboxylic acid is believed to stem from its ability to interact with various enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular processes.
- Receptor Binding : It may act as a ligand for specific receptors, modulating their activity and influencing signaling pathways.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound showed promising results against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that it could serve as a potential lead compound for developing new antibiotics.
Case Study 2: Anticancer Screening
In a screening assay involving several cancer cell lines, 1-(3-hydroxyoxolan-3-yl)cyclopropane-1-carboxylic acid exhibited cytotoxic effects, particularly against breast and colon cancer cells. Further research is needed to explore its selectivity and mechanism of action in cancer therapy.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 1-(Oxolan-2-yl)cyclopropane-1-carboxylic acid | Oxolane Ring + Cyclopropane | Moderate antimicrobial effects |
| Cyclopropane-1-carboxylic acid | Cyclopropane only | Limited biological activity |
| 3-(3-Chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | Different ring structures | Anticancer properties |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(3-hydroxyoxolan-3-yl)cyclopropane-1-carboxylic acid, and what are their key challenges?
- Methodological Answer : A common approach involves cyclopropanation of dicarboxylic acid derivatives followed by functionalization of the oxolane (tetrahydrofuran) ring. For example, cyclopropane-1,1-dicarboxylic acid derivatives can be reacted with epoxides or diols under acidic conditions to introduce the hydroxyoxolane moiety . Key challenges include controlling regioselectivity during cyclopropane ring formation and avoiding side reactions such as ring-opening of the oxolane under acidic conditions. Characterization via H and C NMR is critical to confirm stereochemistry, as shown in similar cyclopropane-carboxylate systems .
Q. How can researchers optimize purification methods for this compound, given its polar functional groups?
- Methodological Answer : Reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) is recommended due to the compound’s carboxylic acid and hydroxyl groups. Pre-purification via acid-base extraction (using aqueous NaHCO₃ and HCl) can remove non-acidic impurities. Reference standards for structurally related cyclopropane-carboxylic acids (e.g., 1-cyclopropyl-4-oxo-quinoline derivatives) suggest monitoring purity at 210–254 nm .
Q. What analytical techniques are most reliable for structural confirmation?
- Methodological Answer : High-resolution mass spectrometry (HRMS) combined with 2D NMR (COSY, HSQC, HMBC) is essential. For example, C NMR can distinguish between cyclopropane ring carbons (typically 15–25 ppm) and oxolane carbons (60–80 ppm), while HMBC correlations confirm connectivity between the cyclopropane and oxolane moieties . IR spectroscopy can validate the presence of carboxylic acid (1700–1720 cm) and hydroxyl (3200–3600 cm) groups.
Advanced Research Questions
Q. How can stereochemical inconsistencies in synthesis be resolved, particularly for the hydroxyoxolane substituent?
- Methodological Answer : Chiral HPLC or enzymatic resolution (e.g., using lipases) may separate enantiomers. For diastereomers, NOESY NMR can determine spatial proximity between the hydroxyoxolane and cyclopropane groups. Computational modeling (DFT or MD simulations) can predict stable conformers, as demonstrated in studies of cyclopropane-fused furanoids .
Q. What strategies mitigate instability of the cyclopropane ring under reactive conditions?
- Methodological Answer : Avoid strong oxidizing agents or high temperatures (>100°C). Stabilization via electron-withdrawing groups (e.g., the carboxylic acid) reduces ring strain. In situ generation of reactive intermediates (e.g., using Mitsunobu conditions for hydroxyl group functionalization) minimizes prolonged exposure to destabilizing environments .
Q. How should researchers design biological activity studies for this compound, given its structural complexity?
- Methodological Answer : Prioritize in vitro assays (e.g., enzyme inhibition or receptor-binding studies) to evaluate interactions with biological targets. For example, cyclopropane-carboxylic acids are often screened against amino acid transporters or proteases due to their structural mimicry . Use deuterated solvents (DMSO-d₆) in assay buffers to avoid NMR interference during metabolic stability tests.
Q. What experimental approaches address contradictory data in reaction yield optimization?
- Methodological Answer : Employ design of experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading). For instance, a central composite design can optimize yields in cyclopropanation reactions by balancing steric and electronic effects . Cross-validate results using alternative synthetic routes (e.g., transition-metal-catalyzed vs. acid-mediated cyclization) to isolate confounding factors.
Safety and Handling Considerations
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves (tested for chemical permeation resistance) and sealed goggles, as recommended for structurally related corrosive carboxylic acids . Conduct reactions in a fume hood to mitigate inhalation risks, and neutralize waste with bicarbonate before disposal.
Data Validation and Reproducibility
Q. How can researchers ensure reproducibility in spectral data for this compound?
- Methodological Answer : Calibrate NMR spectrometers using certified reference materials (e.g., tetramethylsilane). Publish full experimental parameters (e.g., solvent, temperature, pulse sequences) alongside spectral data, following protocols for cyclopropane dicarboxylate derivatives . Cross-check HRMS results with isotopic pattern simulations to confirm molecular formula accuracy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
